N-Phenylmaleimide
Overview
Description
Synthesis Analysis
The synthesis of N-Phenylmaleimide typically involves the condensation of maleic anhydride with aniline. This process can be conducted under various conditions, with different catalysts and reagents to optimize the yield and purity of the product. For instance, the synthesis can achieve over 92% yield and 99% purity under optimal conditions, which include a specific ratio of maleic anhydride to aniline, the use of a catalyst, and controlled reaction temperature and time (Li Xiang, 2012).
Molecular Structure Analysis
The molecular structure of N-Phenylmaleimide has been extensively studied using techniques such as X-ray diffraction. The compound exhibits a planar structure with a distinctive torsion angle between the phenyl and maleimide rings, which significantly influences its chemical reactivity and physical properties. For example, the crystal and molecular structures of N-Phenylmaleimide have been determined, showcasing its planar geometry and the orientation of its phenyl group relative to the maleimide ring (Tanja Kajfež et al., 2003).
Chemical Reactions and Properties
N-Phenylmaleimide participates in various chemical reactions, including polymerization, cycloadditions, and nucleophilic substitutions. Its reactivity is largely dictated by the maleimide group, which can undergo reactions with a range of nucleophiles and participate in polymerization processes to form polymers with specific properties. For example, asymmetric polymerization of N-Phenylmaleimide has been carried out using chiral ligands, resulting in optically active polymers (Y. Okamoto et al., 1991).
Scientific Research Applications
It has been used in the covalent labeling of specific enzyme groups, as demonstrated in the study of the enzyme protochlorophyllide reductase in oat and bean seedlings. This enzyme plays a role in chlorophyll synthesis (Oliver & Griffiths, 1981).
N-Phenylmaleimide is utilized in copolymerization processes to enhance heat resistance, as shown in its application with vinyl chloride (Du et al., 2000).
It's synthesized in high yields and purity using heteropolyanion-based ionic liquid as a catalyst, demonstrating its versatility in chemical synthesis (Li Wen-you, 2013).
Its derivatives are used in asymmetric polymerization, influencing the optical activity of the resulting polymer, as explored in studies using chiral anionic initiators (Oishi et al., 2003).
It participates in Diels–Alder reactions, showing π-facial diastereoselectivity, a key aspect in synthetic chemistry (Gillard & Burnell, 1992).
In polymer science, it has been used to study the structural properties of polymers, as shown by the investigation of its nuclear magnetic resonance spectra (Khetrapal et al., 1977).
N-Phenylmaleimide-styrene copolymers have been utilized to improve the toughness of bismaleimide resins, demonstrating its role in materials science (Iijima et al., 1993).
In energy applications, it's been used in lithium-ion batteries as an additive to increase safety performance by reducing the risk of internal short circuits (Yu-han Li et al., 2012).
Its electrochemical properties have been studied for overcharge protection in lithium-ion batteries, where it forms a thin polymer film on the cathode surface at overcharge potentials (Wang et al., 2008).
N-Phenylmaleimide has been used in green chemistry education, as part of a synthesis sequence for a Diels–Alder reaction in an undergraduate organic chemistry laboratory (Bastin et al., 2019).
Safety And Hazards
N-Phenylmaleimide should be handled with care to avoid dust formation. Breathing its mist, gas, or vapors should be avoided. Contact with skin and eyes should be avoided. Personal protective equipment should be used, including chemical impermeable gloves. Adequate ventilation should be ensured, and all sources of ignition should be removed. Personnel should be evacuated to safe areas in case of a spill or leak .
Future Directions
N-Phenylmaleimide has been used in the design of a new N-phenylmaleimide derivative bearing an activated NHS ester (NHS-PhMI) for radical copolymerization with tert-butoxystyrene (tBOS) to achieve both precise alternating sequence .
Relevant Papers There are several papers that provide more detailed information about N-Phenylmaleimide. These include "Synthesis of N-phenyl Maleimide by Decompressed Azeotropic Method" , "Mechanism of the Synthesis of N-Phenylmaleimide and Improvement of Its …" , and "Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory" .
properties
IUPAC Name |
1-phenylpyrrole-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-9-6-7-10(13)11(9)8-4-2-1-3-5-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDBROSJWZYGSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
Record name | N-PHENYLMALEIMIDE | |
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Related CAS |
25101-57-9 | |
Record name | 1H-Pyrrole-2,5-dione, 1-phenyl-, homopolymer | |
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DSSTOX Substance ID |
DTXSID0041274 | |
Record name | 1-Phenyl-1H-pyrrole-2,5-dione | |
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Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
N-phenylmaleimide appears as yellow needles. (NTP, 1992), Other Solid | |
Record name | N-PHENYLMALEIMIDE | |
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Record name | 1H-Pyrrole-2,5-dione, 1-phenyl- | |
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Boiling Point |
324 °F at 12 mmHg (NTP, 1992) | |
Record name | N-PHENYLMALEIMIDE | |
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Solubility |
Sparingly soluble (NTP, 1992) | |
Record name | N-PHENYLMALEIMIDE | |
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Product Name |
N-Phenylmaleimide | |
CAS RN |
941-69-5 | |
Record name | N-PHENYLMALEIMIDE | |
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Record name | N-Phenylmaleimide | |
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Record name | N-Phenylmaleimide | |
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Record name | N-Phenylmaleimide | |
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Record name | 1H-Pyrrole-2,5-dione, 1-phenyl- | |
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Record name | 1-Phenyl-1H-pyrrole-2,5-dione | |
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Record name | N-phenylmaleimide | |
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Record name | N-PHENYLMALEIMIDE | |
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Melting Point |
192 to 194 °F (NTP, 1992) | |
Record name | N-PHENYLMALEIMIDE | |
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Retrosynthesis Analysis
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Citations
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